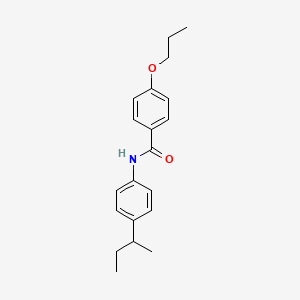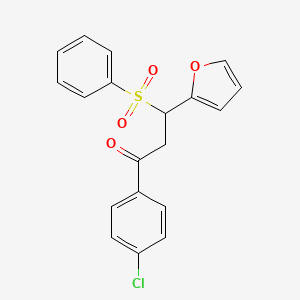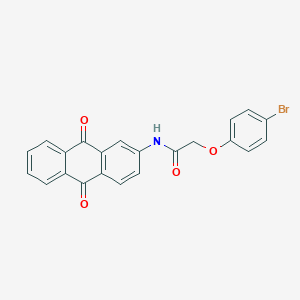
N-(4-sec-butylphenyl)-4-propoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-sec-butylphenyl)-4-propoxybenzamide, also known as BPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BPB is a small molecule that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
作用机制
The mechanism of action of N-(4-sec-butylphenyl)-4-propoxybenzamide is not well understood, but it is thought to involve the binding of N-(4-sec-butylphenyl)-4-propoxybenzamide to specific target proteins. N-(4-sec-butylphenyl)-4-propoxybenzamide has been shown to bind to the TRPM8 ion channel, VMAT2 transporter, and PKC enzyme, which suggests that N-(4-sec-butylphenyl)-4-propoxybenzamide may act as a modulator of their activity.
Biochemical and Physiological Effects:
N-(4-sec-butylphenyl)-4-propoxybenzamide has a range of biochemical and physiological effects, depending on the target protein it binds to. For example, N-(4-sec-butylphenyl)-4-propoxybenzamide has been shown to inhibit the activity of the TRPM8 ion channel, which results in a decrease in cold and pain sensation. N-(4-sec-butylphenyl)-4-propoxybenzamide has also been shown to inhibit the activity of the VMAT2 transporter, which results in a decrease in the release of neurotransmitters such as dopamine and serotonin. In addition, N-(4-sec-butylphenyl)-4-propoxybenzamide has been shown to inhibit the activity of PKC, which results in a decrease in cell proliferation and differentiation.
实验室实验的优点和局限性
N-(4-sec-butylphenyl)-4-propoxybenzamide has several advantages as a research tool, including its small size, which allows it to easily penetrate cell membranes, and its potent activity, which allows for the study of biological processes at low concentrations. However, N-(4-sec-butylphenyl)-4-propoxybenzamide also has some limitations, such as its potential for off-target effects and its limited solubility in aqueous solutions.
未来方向
There are several future directions for research on N-(4-sec-butylphenyl)-4-propoxybenzamide, including the study of its interactions with other target proteins and the development of more potent and selective N-(4-sec-butylphenyl)-4-propoxybenzamide analogs. In addition, N-(4-sec-butylphenyl)-4-propoxybenzamide could be used as a tool to study the role of TRPM8, VMAT2, and PKC in various biological processes, such as pain sensation, neurotransmitter release, and cell proliferation and differentiation. Finally, N-(4-sec-butylphenyl)-4-propoxybenzamide could be used in the development of new therapeutics for the treatment of diseases such as chronic pain and depression.
合成方法
N-(4-sec-butylphenyl)-4-propoxybenzamide can be synthesized using a multistep process that involves the reaction of 4-sec-butylphenol with propyl bromide to form 4-sec-butylphenyl propyl ether. This intermediate is then reacted with 4-aminobenzoyl chloride to form N-(4-sec-butylphenyl)-4-propoxybenzamide. The final product can be purified using various methods such as recrystallization or column chromatography.
科学研究应用
N-(4-sec-butylphenyl)-4-propoxybenzamide has been used in a range of scientific research applications, including the study of ion channels, membrane transporters, and intracellular signaling pathways. N-(4-sec-butylphenyl)-4-propoxybenzamide has been shown to be a potent inhibitor of the transient receptor potential melastatin 8 (TRPM8) ion channel, which is involved in cold and pain sensation. N-(4-sec-butylphenyl)-4-propoxybenzamide has also been used to study the function of the vesicular monoamine transporter (VMAT2), which is involved in the storage and release of neurotransmitters such as dopamine and serotonin. In addition, N-(4-sec-butylphenyl)-4-propoxybenzamide has been shown to inhibit the activity of protein kinase C (PKC), which is involved in a range of cellular processes such as cell proliferation and differentiation.
属性
IUPAC Name |
N-(4-butan-2-ylphenyl)-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-4-14-23-19-12-8-17(9-13-19)20(22)21-18-10-6-16(7-11-18)15(3)5-2/h6-13,15H,4-5,14H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXWXKHWNFHJKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(C)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~2~-(4-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B4983313.png)

![ethyl 2-methyl-4-[(3-nitrophenyl)amino]-6-quinolinecarboxylate hydrochloride](/img/structure/B4983325.png)
![2-[(2-fluorophenoxy)methyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4983327.png)
![2-chloro-5-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4983334.png)
![5'-acetyl-6'-methyl-2'-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1',4'-dihydro-3,4'-bipyridine-3'-carbonitrile](/img/structure/B4983341.png)
![N-(3-chloro-4-methylphenyl)-2-{5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}acetamide](/img/structure/B4983350.png)

![1,3-dioxo-N-1,3-thiazol-2-yl-2-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-5-isoindolinecarboxamide](/img/structure/B4983363.png)

![6-methyl-N-[4-(1-pyrrolidinyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4983371.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)propanamide](/img/structure/B4983394.png)